2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEIOJQIOGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorophenol with a suitable pyrrolidine derivative under specific conditions to form the desired product. The reaction typically requires the use of reagents such as bases and solvents to facilitate the formation of the compound . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride may exhibit significant anticancer properties. The presence of fluorine in organic compounds is known to enhance biological activity due to its unique electronic properties. For instance, fluorinated derivatives have been shown to interact effectively with biological targets, potentially leading to improved efficacy in cancer treatments .
1.2 Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Pyrrolidine derivatives are often investigated for their neuroprotective effects. Studies have indicated that modifications to pyrrolidine can lead to improved binding affinities for neurotransmitter receptors, such as those involved in dopamine signaling, which is crucial for conditions like Parkinson's disease .
Pharmacological Studies
A notable study involving similar pyrrolidine compounds demonstrated their efficacy in inhibiting tumor growth in various cancer cell lines. The study utilized in vitro assays to assess cell viability and apoptosis induction, showing that the compound significantly reduced cell proliferation compared to controls .
Preclinical Trials
In preclinical trials, derivatives of 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride were tested for their pharmacokinetic profiles. Results indicated favorable absorption rates and metabolic stability, suggesting potential for further development into clinical candidates .
Comparative Analysis of Fluorinated Compounds
The following table summarizes key properties and applications of various fluorinated compounds related to 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride:
| Compound Name | Application Area | Key Findings |
|---|---|---|
| 2-((2-Fluorophenoxy)methyl)pyrrolidine HCl | Anticancer, Neurology | Promising activity against cancer cell lines |
| Trifluoromethyl pyridines | Agrochemicals | Effective in pest control |
| Fluorinated piperidines | Pain management | Enhanced analgesic properties |
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Fluoropyridine: Another fluorinated compound with similar chemical properties but different applications.
2-Fluoro-3-bromopyridine: A compound with both fluorine and bromine substituents, used in different chemical reactions.
2,6-Difluoropyridine: A compound with two fluorine atoms, exhibiting unique reactivity and applications.
The uniqueness of 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride lies in its specific structure and the presence of both fluorine and pyrrolidine moieties, which confer distinct chemical and biological properties.
Biological Activity
2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-fluorophenoxy group, contributing to its unique biological properties. The hydrochloride salt form enhances its solubility and stability, which is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride has revealed several promising areas:
Antimicrobial Activity
Studies have demonstrated that various pyrrolidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit tumor cell proliferation in various cancer cell lines, including those resistant to conventional therapies. For instance, in a study involving the SJSA-1 cell line, compounds structurally related to this pyrrolidine derivative demonstrated moderate tumor growth inhibition .
The mechanism through which 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, altering signal transduction pathways within cells.
This dual action could explain its diverse biological activities, including antimicrobial and anticancer effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound, against clinical isolates of resistant bacterial strains, showing significant inhibition zones.
- Cancer Cell Line Studies : In a comparative study of multiple compounds with similar structures, 2-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride demonstrated superior potency in inhibiting cell growth in resistant cancer cell lines compared to traditional chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for 2-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide to facilitate deprotonation and intermediate formation . Optimization should focus on:
- Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions.
- Stoichiometric ratios : Use a 1.2:1 molar ratio of the fluorophenol derivative to the pyrrolidine precursor to ensure complete conversion.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?
- NMR spectroscopy : Use H and C NMR to confirm the structure, particularly the fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for methylene protons) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted precursors .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 254.1 (calculated) .
Q. How should researchers evaluate and ensure the compound’s purity for in vitro assays?
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Emergency measures : Provide eyewash stations and emergency showers. For skin contact, wash immediately with 10% sodium bicarbonate solution .
- Waste disposal : Neutralize acidic byproducts with 1M NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Solubility discrepancies : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures (25°C vs. 37°C). For example, if literature reports conflicting DMSO solubility, use dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize aqueous solutions with 0.1% ascorbic acid to prevent oxidation .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of fluorinated pyrrolidine derivatives?
- Comparative modeling : Use computational tools (e.g., Schrödinger Maestro) to compare the electronic effects of the 2-fluorophenoxy group with chloro or methyl analogs .
- Biological assays : Test binding affinity in receptor models (e.g., GPCRs) with radioligand displacement assays. Correlate substituent position (ortho vs. para) with IC values .
Q. How should researchers design experiments to assess the compound’s metabolic stability in biological systems?
- In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution orbitrap MS to detect phase I/II metabolites, focusing on demethylation or glucuronidation pathways .
Q. What methodologies address discrepancies in reported biological activity data?
- Dose-response validation : Replicate assays using standardized cell lines (e.g., HEK293 for receptor studies) and normalize results to positive controls (e.g., known agonists/antagonists) .
- Batch-to-batch variability : Compare activity across three independent synthetic batches, ensuring consistent purity (>98%) and stereochemical integrity (via chiral HPLC) .
Q. How can the compound’s biocompatibility be assessed for in vivo studies?
- Acute toxicity testing : Administer escalating doses (10–100 mg/kg) to murine models, monitoring for hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) .
- Hemocompatibility : Perform hemolysis assays with fresh human blood (1% w/v compound in PBS) and measure hemoglobin release at 540 nm .
Q. What advanced techniques are recommended for studying its interaction with biomacromolecules?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on CM5 chips and measure binding kinetics (k/k) at varying compound concentrations .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to identify binding pockets and conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
